molecular formula C24H21N5O4 B14123865 8-(2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B14123865
M. Wt: 443.5 g/mol
InChI Key: UJKFKKMYBWOZEL-UHFFFAOYSA-N
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Description

8-(2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 8-(2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves multiple steps. One common method involves the reaction of 8-bromo-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with 2-methoxyphenylboronic acid under Suzuki coupling conditions . The reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.

Chemical Reactions Analysis

8-(2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Scientific Research Applications

8-(2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 8-(2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H21N5O4

Molecular Weight

443.5 g/mol

IUPAC Name

6-(2-methoxyphenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C24H21N5O4/c1-15(30)13-28-22(31)20-21(26(2)24(28)32)25-23-27(20)14-18(16-9-5-4-6-10-16)29(23)17-11-7-8-12-19(17)33-3/h4-12,14H,13H2,1-3H3

InChI Key

UJKFKKMYBWOZEL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4OC)C5=CC=CC=C5)N(C1=O)C

Origin of Product

United States

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